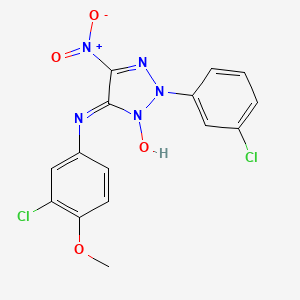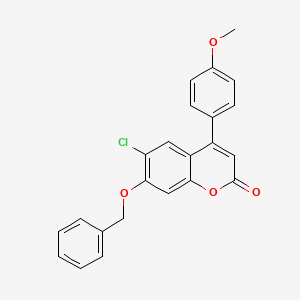![molecular formula C24H38N2O3S B4189387 2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B4189387.png)
2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide
Overview
Description
2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) stimulators, which have been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide 41-8543 acts by stimulating the activity of sGC, an enzyme that is involved in the regulation of blood vessel tone and smooth muscle relaxation. This leads to increased production of cyclic guanosine monophosphate (cGMP), a signaling molecule that has a wide range of physiological effects.
Biochemical and Physiological Effects:
2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide 41-8543 has been shown to have a number of biochemical and physiological effects, including the relaxation of smooth muscle cells, the inhibition of platelet aggregation, and the reduction of inflammation. This compound has also been shown to have beneficial effects on the cardiovascular system, including the reduction of blood pressure and the prevention of vascular remodeling.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide 41-8543 is its ability to selectively stimulate sGC, without affecting other enzymes or receptors in the body. This makes it a useful tool for studying the role of sGC in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide 41-8543. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Another area of interest is the development of more potent and long-lasting sGC stimulators, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and how it might be used to treat a wide range of medical conditions.
Scientific Research Applications
2-butyl-N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]cyclohexanecarboxamide 41-8543 has been extensively studied for its potential use in scientific research, particularly in the fields of cardiovascular and pulmonary medicine. This compound has been shown to have a number of beneficial effects on the cardiovascular system, including the reduction of blood pressure and the prevention of vascular remodeling.
properties
IUPAC Name |
2-butyl-N-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O3S/c1-4-5-11-20-12-7-8-13-21(20)24(27)25-23-18(2)14-15-22(19(23)3)30(28,29)26-16-9-6-10-17-26/h14-15,20-21H,4-13,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJQEUXIVOQZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCCC1C(=O)NC2=C(C=CC(=C2C)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)cyclohexane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(1-adamantyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4189305.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)benzamide](/img/structure/B4189338.png)
![N-benzyl-2-({[(1-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)benzamide](/img/structure/B4189358.png)
![4-{[butyl(methyl)amino]sulfonyl}-N-(4-chlorophenyl)benzamide](/img/structure/B4189364.png)
![N-(3,5-dichlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4189367.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4189375.png)
![methyl 4-(5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4189382.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methylbenzamide](/img/structure/B4189393.png)

![1-benzyl-3-(2-furyl)-5-isopropyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4189397.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4189407.png)
![4-[2-(allyloxy)phenyl]-N-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4189413.png)
![1-[3-(benzylsulfonyl)propanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4189414.png)